

4-Iodo-N-methylbenzamide (CAS 89976-43-2): A Technical Whitepaper

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Compound of Interest

Compound Name: 4-iodo-N-methylbenzamide

Cat. No.: B398260

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and extensive research on the biological activity and experimental protocols for **4-iodo-N-methylbenzamide** (CAS 89976-43-2) is limited in publicly available literature. This document provides a comprehensive overview of its known properties and presents hypothesized synthesis routes and potential biological activities based on structurally related compounds. The experimental protocols and signaling pathways described herein are therefore theoretical and require experimental validation.

Core Compound Properties

4-Iodo-N-methylbenzamide is a halogenated aromatic amide. The presence of an iodine atom on the benzene ring and the N-methylamide group suggests its potential as an intermediate in organic synthesis and as a scaffold for the development of novel therapeutic agents. The iodine atom, for instance, can serve as a handle for cross-coupling reactions, allowing for the construction of more complex molecules.

Table 1: Physicochemical Data for **4-Iodo-N-methylbenzamide**

Property	Value	Source
CAS Number	89976-43-2	Chemical Supplier Catalogs
Molecular Formula	C ₈ H ₈ INO	Chemical Supplier Catalogs
Molecular Weight	261.06 g/mol	Chemical Supplier Catalogs
IUPAC Name	4-iodo-N-methylbenzamide	Chemical Supplier Catalogs
SMILES	<chem>CNC(=O)c1ccc(I)cc1</chem>	Chemical Supplier Catalogs
Purity	Typically ≥97%	Chemical Supplier Catalogs
Physical Appearance	White to off-white solid	General observation for similar compounds
Solubility	Soluble in organic solvents like DMSO and methanol	Inferred from structure

Hypothesized Synthesis

A common and effective method for the synthesis of N-methylamides from carboxylic acids is via the activation of the carboxylic acid followed by reaction with methylamine. A plausible synthetic route for **4-iodo-N-methylbenzamide** starts from the commercially available 4-iodobenzoic acid.

Experimental Protocol: Synthesis of 4-iodo-N-methylbenzamide

Objective: To synthesize **4-iodo-N-methylbenzamide** from 4-iodobenzoic acid.

Materials:

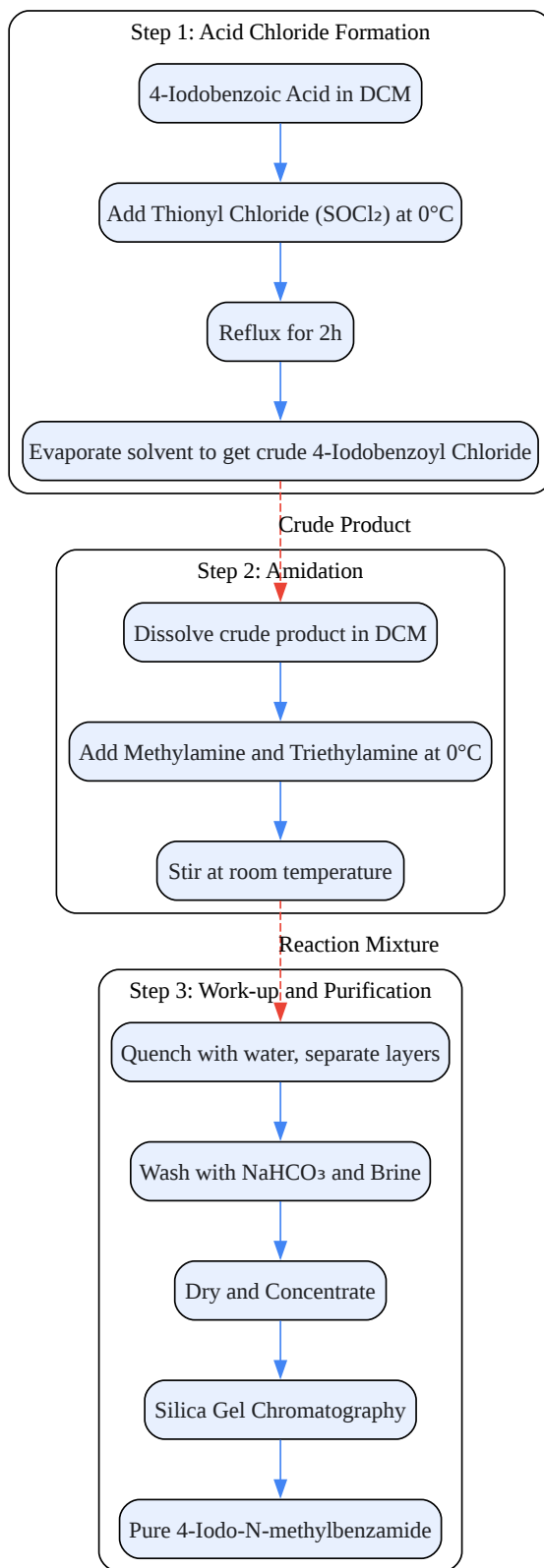
- 4-Iodobenzoic acid
- Thionyl chloride (SOCl₂)
- Dichloromethane (DCM), anhydrous

- Methylamine solution (e.g., 2M in THF or aqueous solution)
- Triethylamine (TEA) or other suitable base
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for chromatography

Procedure:

- Acid Chloride Formation: To a solution of 4-iodobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C.
- Allow the reaction mixture to warm to room temperature and then reflux for 2 hours, or until the reaction is complete (monitored by TLC).
- Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 4-iodobenzoyl chloride.
- Amidation: Dissolve the crude 4-iodobenzoyl chloride in anhydrous DCM and cool to 0 °C.
- Slowly add a solution of methylamine (2.0 eq) and triethylamine (1.5 eq) in DCM to the reaction mixture.
- Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC.
- Work-up: Quench the reaction with water and separate the organic layer.
- Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure **4-iodo-N-methylbenzamide**.



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Figure 1: Hypothesized workflow for the synthesis of **4-iodo-N-methylbenzamide**.

Potential Biological Activities and Mechanisms of Action

While no specific biological data exists for **4-iodo-N-methylbenzamide**, the benzamide scaffold is a common motif in many biologically active compounds. The presence of the iodo-substituent can also influence activity, for example, through halogen bonding interactions with protein targets.

Hypothesized Target: Poly (ADP-ribose) Polymerase (PARP) Inhibition

Several benzamide derivatives are known inhibitors of Poly (ADP-ribose) Polymerase (PARP), an enzyme crucial for DNA repair. PARP inhibitors have emerged as a significant class of anti-cancer agents, particularly for tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations). It is plausible that **4-iodo-N-methylbenzamide** could exhibit PARP inhibitory activity.

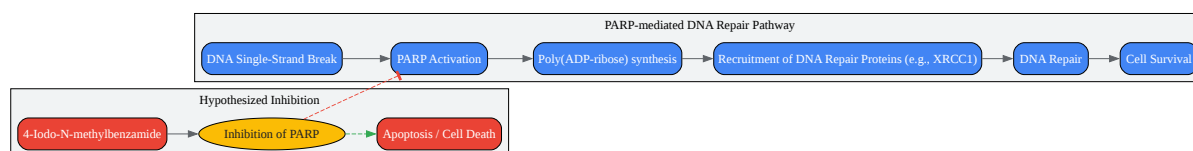
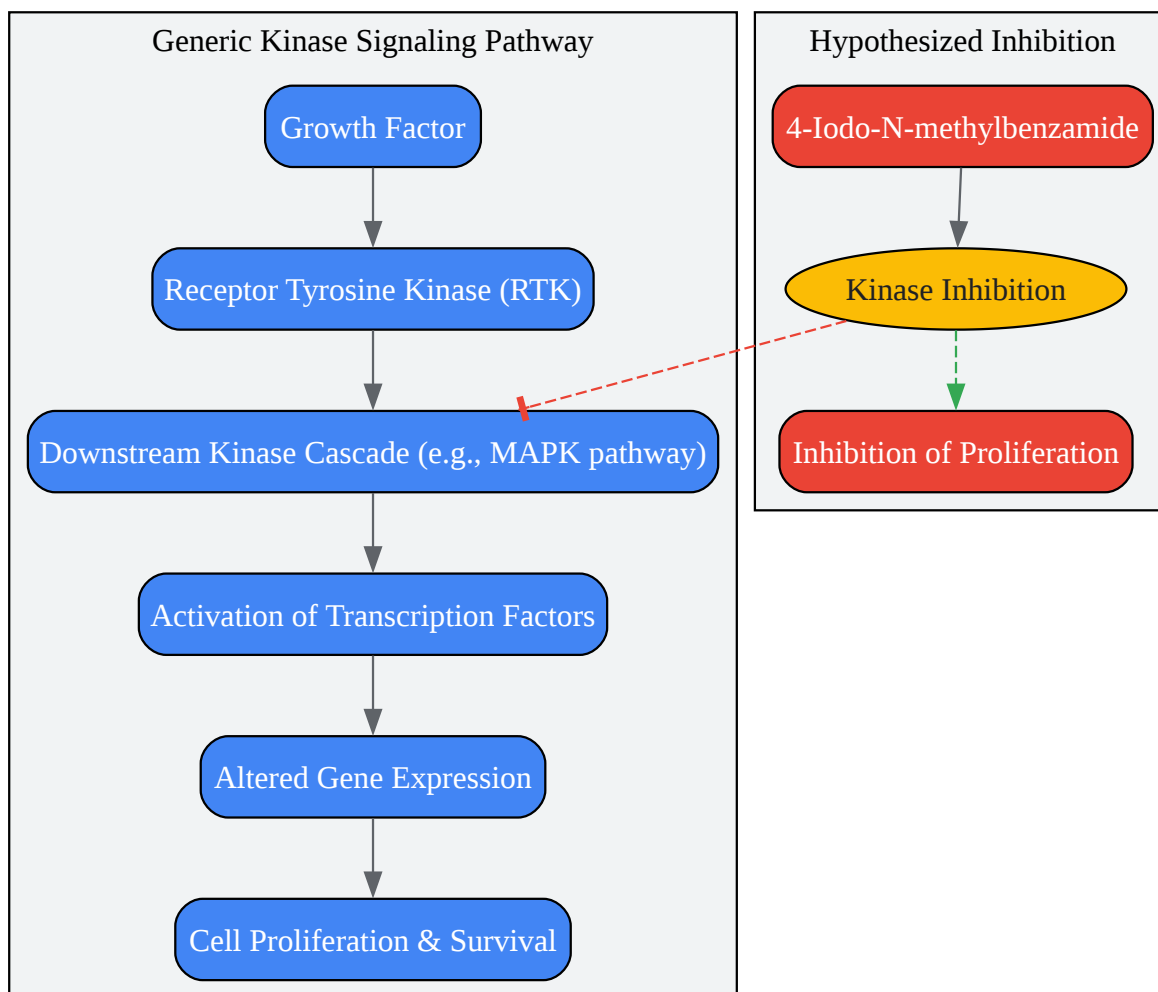
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Figure 2: Hypothesized mechanism of action as a PARP inhibitor.

Hypothesized Target: Kinase Inhibition

The benzamide moiety is also present in numerous kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The specific kinase targets would depend on the overall three-dimensional shape and electronic properties of the molecule.



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Figure 3: Hypothesized mechanism of action as a kinase inhibitor.

Future Directions and Research Opportunities

Given the lack of specific data, **4-iodo-N-methylbenzamide** represents an open area for research. Key future directions would include:

- **Definitive Synthesis and Characterization:** An established and optimized synthesis protocol with full analytical characterization (NMR, MS, etc.) is the first critical step.
- **In Vitro Screening:** The compound should be screened against various cancer cell lines to assess for cytotoxic or anti-proliferative effects.
- **Target Identification:** If biological activity is observed, target deconvolution studies would be necessary to identify the specific protein(s) with which the compound interacts. This could involve techniques such as affinity chromatography or chemoproteomics.
- **Structure-Activity Relationship (SAR) Studies:** Synthesis and evaluation of analogs of **4-iodo-N-methylbenzamide** would help to elucidate the key structural features required for any observed biological activity and could lead to the development of more potent and selective compounds.

Conclusion

4-iodo-N-methylbenzamide is a chemical entity with potential applications in medicinal chemistry and drug discovery. While its specific properties and biological functions are yet to be thoroughly investigated, its structural features suggest that it could serve as a valuable building block for the synthesis of more complex molecules and may possess interesting pharmacological activities, potentially as a PARP or kinase inhibitor. The experimental protocols and potential mechanisms of action outlined in this whitepaper provide a foundational framework for future research into this compound. Experimental validation of these hypotheses is a crucial next step in unlocking the full potential of **4-iodo-N-methylbenzamide**.

- To cite this document: BenchChem. [4-Iodo-N-methylbenzamide (CAS 89976-43-2): A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b398260#4-iodo-n-methylbenzamide-cas-number-89976-43-2>]

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